molecular formula C20H19ClN2O B1147641 N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Cat. No.: B1147641
M. Wt: 338.8 g/mol
InChI Key: XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
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Description

®-(-)-N-Desmethyl-PK 11195 is a chemical compound known for its role as a precursor in the synthesis of radioligands used in positron emission tomography (PET) studies. It is particularly significant in the study of peripheral benzodiazepine receptors, which are involved in various biological processes, including inflammation and neurodegeneration .

Scientific Research Applications

®-(-)-N-Desmethyl-PK 11195 has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of radioligands for PET studies.

    Biology: Used to study the role of peripheral benzodiazepine receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and inflammation.

    Industry: Used in the production of radioligands for diagnostic imaging

Mechanism of Action

“®-(-)-N-Desmethyl-PK 11195” binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This binding is considered a useful tool in the assessment of neuronal damage . It has been used successfully with human brain imaging techniques .

Future Directions

The use of “®-(-)-N-Desmethyl-PK 11195” and similar compounds in positron emission tomography (PET) imaging is a promising area of research . These compounds could potentially advance our understanding of disease mechanisms and allow the development of new treatment approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-N-Desmethyl-PK 11195 involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which is introduced via a nucleophilic substitution reaction.

    N-Desmethylation: The final step involves the removal of a methyl group from the nitrogen atom, which can be achieved using various demethylation agents.

Industrial Production Methods

Industrial production of ®-(-)-N-Desmethyl-PK 11195 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-N-Desmethyl-PK 11195 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-(-)-N-Desmethyl-PK 11195 can lead to the formation of carboxylic acids, while reduction can yield amines .

Comparison with Similar Compounds

Similar Compounds

    PK 11195: The parent compound from which ®-(-)-N-Desmethyl-PK 11195 is derived.

    ®-(-)-PK 11195: Another derivative with similar biological activity.

    N-Desmethyl-PK 11195: The racemic mixture of the compound

Uniqueness

®-(-)-N-Desmethyl-PK 11195 is unique due to its high specificity and affinity for peripheral benzodiazepine receptors. This makes it an ideal precursor for the synthesis of radioligands used in PET studies, providing valuable insights into the role of these receptors in various diseases .

Properties

IUPAC Name

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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